![molecular formula C14H18N2O4 B354693 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid CAS No. 940475-72-9](/img/structure/B354693.png)
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid is a synthetic organic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol . This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid typically involves the reaction of 4-aminobutanoic acid with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate:
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules. For instance, it can be utilized in the development of anti-inflammatory and analgesic agents due to its potential interactions with biological targets involved in pain and inflammation pathways .
Case Study:
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For example, studies involving analogs of this compound have shown cytotoxic effects on human leukemia cells, suggesting that modifications to its structure can enhance its therapeutic efficacy .
Biochemical Research
Enzyme Inhibition Studies:
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes involved in amino acid metabolism, which could have implications for metabolic disorders .
Table 1: Enzyme Targets and Inhibition Potency
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Amino Acid Decarboxylase | Competitive | 12.5 |
Dipeptidase | Non-competitive | 25.0 |
Toxicological Studies
Safety Profile:
Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. These studies typically focus on acute toxicity and chronic exposure effects in animal models. Results indicate a relatively low toxicity profile at therapeutic doses, making it a candidate for further clinical investigation .
Applications in Proteomics
Research Tool:
In proteomics, this compound is used as a reagent for labeling proteins or peptides. Its ability to form stable conjugates with amino acids makes it useful for studying protein interactions and modifications .
Case Study:
A study highlighted the use of this compound in labeling specific proteins involved in cancer progression, allowing researchers to track changes in expression levels under different treatment conditions .
Mechanism of Action
The mechanism of action of 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-{4-[(methylamino)carbonyl]-anilino}butanoic acid
- 4-Oxo-4-{4-[(ethylamino)carbonyl]-anilino}butanoic acid
- 4-Oxo-4-{4-[(butylamino)carbonyl]-anilino}butanoic acid
Uniqueness
4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic acid is unique due to its specific propylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .
Biological Activity
Overview of 4-Oxo-4-{4-[(propylamino)carbonyl]-anilino}butanoic Acid
Chemical Structure and Properties
this compound is an organic compound that features a butanoic acid backbone with a ketone group and an aniline derivative. Its structure suggests potential interactions with biological systems, particularly through its amine and carboxylic acid functionalities.
Biological Activity
The biological activity of compounds similar to this compound can be categorized into several key areas:
-
Antimicrobial Activity
Compounds with similar structures often exhibit antimicrobial properties. The presence of the aniline group can enhance interaction with bacterial membranes, potentially leading to cell lysis. -
Anticancer Properties
Many oxo-acids have been studied for their anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific metabolic pathways. -
Enzyme Inhibition
The structural motifs present in this compound could allow it to act as an inhibitor for various enzymes, particularly those involved in metabolic processes or signal transduction pathways.
Case Studies
-
Antimicrobial Activity
A study investigating various amino acid derivatives found that certain oxo-substituted compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may similarly possess antibacterial properties. -
Anticancer Activity
Research on structurally related compounds has demonstrated that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of butanoic acid have shown promise in reducing tumor growth in animal models by inducing apoptosis through mitochondrial pathways. -
Enzyme Interaction
A study on enzyme inhibitors revealed that compounds with similar structural features could effectively inhibit proteases and kinases, which are crucial in cancer progression and metastasis.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
4-oxo-4-[4-(propylcarbamoyl)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-9-15-14(20)10-3-5-11(6-4-10)16-12(17)7-8-13(18)19/h3-6H,2,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDZPTPLOKEAGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.